Chrysanthemoyl chloride

Pyrethroid Synthesis Stereochemistry Quality Control

Chrysanthemoyl chloride (CAS 14297-81-5; 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride) is a specialized acyl chloride with molecular formula C10H15ClO and molecular weight 186.68 g/mol. The compound exists as a mixture of cis and trans stereoisomers, with the (±)-trans isomer exhibiting a boiling point of 50–51°C at 19 Pa and refractive index n20D 1.4856, while the (±)-cis isomer displays n20D 1.4907 under identical conditions.

Molecular Formula C10H15ClO
Molecular Weight 186.68 g/mol
CAS No. 14297-81-5
Cat. No. B079238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysanthemoyl chloride
CAS14297-81-5
Molecular FormulaC10H15ClO
Molecular Weight186.68 g/mol
Structural Identifiers
SMILESCC(=CC1C(C1(C)C)C(=O)Cl)C
InChIInChI=1S/C10H15ClO/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3
InChIKeyVNTCVNLNEOVBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrysanthemoyl Chloride (CAS 14297-81-5): Core Physicochemical and Functional Overview for Pyrethroid Intermediate Procurement


Chrysanthemoyl chloride (CAS 14297-81-5; 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride) is a specialized acyl chloride with molecular formula C10H15ClO and molecular weight 186.68 g/mol [1]. The compound exists as a mixture of cis and trans stereoisomers, with the (±)-trans isomer exhibiting a boiling point of 50–51°C at 19 Pa and refractive index n20D 1.4856, while the (±)-cis isomer displays n20D 1.4907 under identical conditions . It is primarily employed as a key acylating intermediate in the industrial synthesis of pyrethroid insecticides, reacting with diverse alcohol moieties to produce commercial agents including allethrin, permethrin, phenothrin, and empenthrin .

Why Generic Acyl Chloride Substitution Fails for Chrysanthemoyl Chloride (14297-81-5) in Pyrethroid Synthesis


Procurement decisions for chrysanthemoyl chloride cannot rely on simple acyl chloride class properties due to three critical points of differentiation. First, the cyclopropane ring and 2-methylprop-1-enyl side chain of chrysanthemoyl chloride confer specific stereoelectronic properties that directly influence the biological activity of downstream pyrethroids—structural variations in the acid component dramatically alter insecticidal potency and spectrum [1]. Second, commercial production routes (phosgene, thionyl chloride, or phosphorus trichloride methods) yield products with distinct impurity profiles and isomeric compositions that affect downstream reaction efficiency and final product quality . Third, the compound's pronounced moisture sensitivity (hydrolyzing to chrysanthemic acid upon water contact) imposes specific handling and storage requirements that may differ from other acyl chlorides . These factors collectively preclude simple in-class substitution without validated comparative performance data.

Chrysanthemoyl Chloride (14297-81-5) Quantitative Differentiation Evidence for Scientific Procurement


Physicochemical Differentiation: Cis vs. Trans Isomer Boiling Point and Refractive Index

The cis and trans stereoisomers of chrysanthemoyl chloride exhibit measurable physicochemical differences that impact purification and analytical monitoring. The (±)-trans isomer demonstrates a refractive index (n20D) of 1.4856, while the (±)-cis isomer displays n20D of 1.4907 under identical 20°C conditions . Both isomers share boiling point ranges of 50–51°C at 19 Pa and 96–98°C at 16 kPa, but the trans isomer exhibits a narrower and slightly lower boiling range at atmospheric equivalent conditions .

Pyrethroid Synthesis Stereochemistry Quality Control

Reaction Efficiency: Microchannel Reactor Acylation of trans-DV-Chrysanthemoyl Chloride

In a patented microchannel reactor process for chlorempenthrin synthesis, trans-DV-chrysanthemoyl chloride reacts with acetylene amyl alcohol with dramatically enhanced mass transfer and heat removal compared to traditional batch kettle operations [1]. The microchannel approach reduces reaction time from several hours to tens of seconds or a few minutes, while the low liquid holdup volume (<100 mL vs. cubic-meter batch reactors) substantially mitigates the thermal runaway risks associated with the exothermic acylation reaction [1].

Flow Chemistry Process Intensification Pyrethroid Manufacturing

Stereochemical Divergence: Distinct Reaction Pathways of cis vs. trans Isomers

Under identical Arndt-Eistert reaction conditions (diazomethane treatment followed by rearrangement), (±)-trans-chrysanthemoyl chloride yields (±)-trans-homochrysanthemic acid (m.p. 80–80.5°C) via chain elongation while retaining the cyclopropane framework [1]. In contrast, (±)-cis-chrysanthemoyl chloride undergoes a fundamentally different transformation—ring expansion to a cyclobutane derivative—producing (±)-cis-3-isobutenyl-2,2-dimethylcyclobutane-1-carboxylic acid with boiling point 104–105°C at 2 mm Hg [1].

Stereoselective Synthesis Pyrethroid Analog Development Ring Expansion Chemistry

Production Method Purity: Phosgene vs. Thionyl Chloride vs. Phosphorus Trichloride Routes

Three established industrial production methods for chrysanthemoyl chloride yield products with distinct purity profiles and operational considerations. The phosgene method produces chrysanthemoyl chloride of sufficiently high purity that further rectification is generally unnecessary . The thionyl chloride method (with DMF catalysis in inert solvent) delivers high-purity product, but product quality is critically dependent on thionyl chloride quality and is currently the predominant domestic production route in China . The phosphorus trichloride method requires careful separation of phosphorous acid byproduct, which directly impacts final chrysanthemoyl chloride quality and necessitates phosphorous acid recovery for economic viability .

Process Chemistry Purity Specification Chlorination Methods

Chrysanthemoyl Chloride (14297-81-5): Evidence-Backed Research and Industrial Application Scenarios


Stereochemically Controlled Pyrethroid Synthesis Requiring Defined Isomer Ratios

Chrysanthemoyl chloride with specified cis:trans ratios (or optically resolved (1R)-trans or (1R)-cis forms) is essential for synthesizing pyrethroids where stereochemistry dictates insecticidal potency and spectrum [1]. The measurable refractive index difference (Δn20D = 0.0051) between isomers provides a rapid QC metric for verifying isomeric composition before acylation . This is critical for producing high-value pyrethroids such as empenthrin, where the (1R)-trans configuration confers superior activity against fabric pests [2]. Procurement decisions should prioritize suppliers who can provide certified isomeric composition data.

Continuous Flow Manufacturing of Pyrethroid Esters via Microchannel Reactors

Chrysanthemoyl chloride has been successfully deployed in microchannel reactor systems for chlorempenthrin production, achieving >100-fold reduction in reaction time (from hours to seconds/minutes) and enhanced process safety due to low liquid holdup volume and efficient heat removal [3]. This application scenario is optimal for high-throughput pyrethroid manufacturing where traditional batch processing presents thermal runaway risks or requires extended cycle times. Users should verify that their chrysanthemoyl chloride specifications are compatible with continuous flow equipment (e.g., viscosity, catalyst compatibility, solvent selection).

Homologation Studies Requiring Ring-Retained Cyclopropane Derivatives

When synthetic routes require chain elongation while preserving the cyclopropane framework, only (±)-trans-chrysanthemoyl chloride or its optically resolved (1R)-trans form should be procured. Under Arndt-Eistert conditions, the trans isomer cleanly yields homochrysanthemic acid (m.p. 80–80.5°C), whereas the cis isomer undergoes ring expansion to a cyclobutane derivative [4]. This stereochemical divergence is non-negotiable for researchers developing pyrethroid analogs or studying structure-activity relationships of the cyclopropane pharmacophore. Procurement specifications must explicitly state isomer requirements when ring-retained products are targeted.

High-Purity Intermediate Procurement for Downstream Agricultural Formulations

For users requiring chrysanthemoyl chloride with minimal purification burden, the phosgene production method yields material typically not requiring further rectification, whereas thionyl chloride and phosphorus trichloride routes introduce process-specific impurities necessitating distillation or separation steps . Procurement specialists should inquire about manufacturing route when purity specifications are critical, as method-dependent impurity profiles can affect downstream acylation yields and final pyrethroid product quality. This is particularly relevant for GMP or ISO-compliant agricultural intermediate supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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